3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl-
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Overview
Description
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.304 g/mol . This compound is characterized by the presence of a furan ring, a morpholine ring, and a phenyl group, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Phenyl Group: The phenyl group is usually attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated phenyl derivatives, substituted morpholine derivatives.
Scientific Research Applications
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-morpholinyl)-5-phenyl-3-furancarbonitrile: Similar structure but with different substitution patterns.
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-5-phenyl-: Another isomer with a different position of the phenyl group.
Uniqueness
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143819-43-6 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-morpholin-4-yl-3-phenyl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C15H16N2O2/c16-10-13-14(12-4-2-1-3-5-12)11-19-15(13)17-6-8-18-9-7-17/h1-5,14H,6-9,11H2 |
InChI Key |
AQXQDGIZYMMLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(CO2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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